N-Dodecanoyl-alanine
Description
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations can provide fundamental insights into molecular geometry, stability, and reactivity.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule is described by its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.
A specific quantum chemical study detailing the HOMO-LUMO gap and other electronic reactivity descriptors for N-Dodecanoyl-alanine could not be located in the searched scientific literature. Such a study would typically involve methods like Density Functional Theory (DFT) to calculate the energies of the molecular orbitals and derive parameters like chemical hardness, softness, and electronegativity.
Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena
Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It is particularly useful for studying complex processes like molecular self-assembly and the behavior of molecules at interfaces, such as an oil-water interface. N-acyl amino acids like this compound are amphiphilic, meaning they have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, and are thus expected to exhibit interesting self-assembly and interfacial properties. nih.govnih.gov
While general studies on the self-assembly of N-acyl amino acid surfactants exist, indicating that hydrogen bonding between amide groups is a key factor, specific MD simulation studies detailing the self-assembly pathways or interfacial behavior of this compound are not available in the reviewed literature. iitkgp.ac.in Such simulations would provide atomistic-level detail on how these molecules aggregate to form structures like micelles or bilayers in solution and how they orient themselves at interfaces to reduce surface tension.
Density Functional Theory (DFT) Studies on Molecular Interactions
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study molecular geometries, energies, and non-covalent interactions between molecules, such as hydrogen bonding and van der Waals forces. These interactions are crucial for understanding the behavior of this compound, particularly in how it interacts with itself and with solvent molecules to form larger assemblies.
No specific DFT studies focused on the intermolecular interactions of this compound were identified. A relevant study on a series of N-dodecanoyl-L-amino acids, including the alanine (B10760859) derivative, used crystallographic data and energy framework calculations, which are based on DFT results, to analyze these interactions in the solid state. nih.govdntb.gov.ua
Energy Frameworks Analysis in Supramolecular Systems
Energy frameworks analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method, often employing DFT calculations (typically at the CE-B3LYP/6-31G(d,p) level), allows researchers to understand the energetic landscape of a crystal, highlighting the dominant forces (e.g., electrostatic, dispersion) that create the supramolecular architecture. nih.govmdpi.commdpi.comresearchgate.net
A 2023 study on low-molecular-weight organogelators based on N-dodecanoyl-L-amino acids successfully applied this method to N-dodecanoyl-L-alanine. nih.govdntb.gov.ua The key findings from this analysis include:
Lamellar Self-Assembly: In the crystalline state, N-dodecanoyl-L-alanine molecules form lamellar (layered) structures. nih.govdntb.gov.ua
Dominant Interactions: The analysis of the energetic landscape helps to elucidate the contributions of different types of intermolecular forces, which is crucial for understanding the gelation properties of these compounds. nih.govdntb.gov.ua
This approach provides a model system to understand which specific supramolecular interactions and energy contributions are desirable when designing new low-molecular-weight organic gelators. nih.govdntb.gov.ua
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov Following docking, binding energy calculations are often performed to estimate the strength of the interaction, which is crucial in fields like drug discovery.
No molecular docking studies featuring this compound as a specific ligand of interest were found in the literature search. Such studies would be valuable in exploring its potential biological activities by predicting its binding affinity to various protein targets.
Properties
CAS No. |
35054-69-4 |
|---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
2-(dodecanoylamino)propanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
UYTOHYBIBPDOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Dodecanoyl Alanine
Chemical Synthesis Approaches
Conventional chemical synthesis of N-Dodecanoyl-alanine primarily relies on the acylation of alanine (B10760859) with a dodecanoyl derivative. This method, while established, requires careful control of reaction parameters to achieve high yields and maintain the desired stereochemistry.
Conventional Acylation Reactions and Protocols
The Schotten-Baumann reaction is a widely utilized method for the N-acylation of amino acids, including the synthesis of this compound. organic-chemistry.orgnih.gov This reaction typically involves the use of dodecanoyl chloride as the acylating agent in the presence of a base to neutralize the hydrochloric acid byproduct. organic-chemistry.orgnih.gov
A representative protocol for the synthesis of N-lauroyl-L-alanine, another name for N-Dodecanoyl-L-alanine, involves dissolving L-alanine and a metal inorganic base, such as sodium hydroxide, in a mixed solvent system of distilled water and an organic solvent like acetone. patsnap.com Dodecanoyl chloride is then added dropwise to this solution while maintaining a specific pH and temperature. patsnap.com The reaction proceeds to form the N-lauroyl-L-alanine salt, which can then be acidified to precipitate the final product. patsnap.com
Interactive Table: Schotten-Baumann Synthesis of N-Lauroyl-L-alanine
| Parameter | Value | Reference |
| Reactants | L-alanine, Dodecanoyl chloride, Sodium hydroxide | patsnap.com |
| Solvent | Distilled water and Acetone | patsnap.com |
| Temperature | 25°C | patsnap.com |
| pH | 9 | patsnap.com |
| Reaction Time | 2 hours | patsnap.com |
This table outlines the typical reaction conditions for the synthesis of N-Lauroyl-L-alanine via the Schotten-Baumann reaction.
While effective, the Schotten-Baumann reaction can present challenges, including the potential for side reactions and the use of harsh reagents like acyl chlorides, which are often derived from phosgene chemistry. nih.gov The use of a two-phase solvent system, consisting of water and an organic solvent, is a common feature of this reaction, where the base in the aqueous phase neutralizes the acid generated. scientificlabs.co.uk
Optimization for Enantiomeric Purity
Maintaining the enantiomeric purity of the starting amino acid is a critical aspect of synthesizing chiral molecules like N-Dodecanoyl-L-alanine. During chemical synthesis, particularly under harsh reaction conditions, there is a risk of racemization. To circumvent this, various strategies have been developed for the enantioselective synthesis of amino acids and their derivatives.
One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. While specific examples for the enantioselective synthesis of this compound are not extensively detailed in the provided search results, general methods for preparing enantiomerically pure amino acids can be applied. These methods include the use of resolving agents to separate racemic mixtures or employing stereoselective enzymatic reactions. organic-chemistry.org For chemical synthesis, the careful control of reaction parameters such as temperature, pH, and the choice of base can help minimize racemization. The use of milder acylating agents and reaction conditions is also a key consideration.
Enzymatic Synthesis Pathways
Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for producing this compound. Biocatalysts, such as aminoacylases and lipases, can operate under mild conditions, often with high stereospecificity, thus preserving the enantiomeric integrity of the product. nih.govbbwpublisher.com
Biocatalytic Acylation Reactions
The enzymatic acylation of alanine with lauric acid (the C12 fatty acid corresponding to the dodecanoyl group) can be catalyzed by specific enzymes. This biocatalytic approach avoids the use of hazardous chemicals and extreme reaction conditions associated with traditional organic synthesis. bbwpublisher.com
Aminoacylases, in particular, have shown promise for the synthesis of N-acyl-amino acids. nih.gov These enzymes can catalyze the formation of the amide bond between the amino group of alanine and the carboxyl group of lauric acid. nih.gov Similarly, lipases, which are known for their ability to catalyze esterification and amidation reactions, can also be employed for the synthesis of this compound. bbwpublisher.com
Characterization of Aminoacylase (B1246476) and Lipase Catalysis
Several microbial enzymes have been identified and characterized for their potential in N-acyl-amino acid synthesis. A novel aminoacylase from Paraburkholderia monticola (PmAcy) has demonstrated exceptional hydrolytic activity towards N-lauroyl-L-alanine, with a conversion rate of 773 U/mg at 75 °C. researchgate.netnih.govnih.gov This high activity suggests its potential for efficient synthesis as well. The enzyme exhibits a preference for long-chain acyl-amino acids. researchgate.netnih.govnih.gov While the synthesis of N-lauroyl-L-alanine was not the primary focus of the study, the enzyme showed good conversion rates for the acylation of other amino acids with various fatty acids, indicating its suitability for this type of reaction. researchgate.netnih.gov
In contrast, the well-known aminoacylase from Aspergillus oryzae, which has been used industrially for the resolution of racemic acetyl-amino acids, has shown unsatisfactory yields in acylation reactions. dntb.gov.ua
Interactive Table: Characterization of Aminoacylase from Paraburkholderia monticola (PmAcy)
| Property | Value | Reference |
| Enzyme | Aminoacylase from Paraburkholderia monticola (PmAcy) | researchgate.netnih.govnih.gov |
| Optimal Temperature (Hydrolysis) | 75 °C | researchgate.netnih.govnih.gov |
| Optimal pH (Hydrolysis) | Alkaline conditions | nih.gov |
| Substrate Preference | Long-chain acyl-amino acids | researchgate.netnih.govnih.gov |
| Specific Activity (Hydrolysis of N-lauroyl-L-alanine) | 773 U/mg | researchgate.netnih.govnih.gov |
This table summarizes the key characteristics of the PmAcy enzyme relevant to the synthesis of this compound.
Green Chemistry Perspectives in this compound Synthesis
The enzymatic synthesis of this compound aligns well with the principles of green chemistry. bbwpublisher.comresearchgate.net The use of biocatalysts allows for reactions to be conducted under mild conditions, typically at or near room temperature and neutral pH, which reduces energy consumption. bbwpublisher.com Furthermore, enzymatic reactions are often performed in aqueous media or in solvent-free systems, minimizing the use of volatile and often toxic organic solvents. bbwpublisher.com
The high selectivity of enzymes, particularly their stereoselectivity, eliminates the need for protecting groups and reduces the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes. nih.gov This inherent selectivity also ensures the production of enantiomerically pure N-Dodecanoyl-L-alanine when L-alanine is used as the substrate. The biodegradability of the enzymes themselves further contributes to the environmental friendliness of this synthetic approach. bbwpublisher.com The development of robust and reusable immobilized enzymes also enhances the economic and environmental viability of biocatalytic processes for the production of N-acyl amino acids. researchgate.net
Biosynthesis of N-Acylated Amino Acids in Biological Systems
N-acyl amino acids (NAAs) are a class of lipid signaling molecules found in various biological systems, where they are involved in a range of physiological processes. These molecules consist of a fatty acid linked to an amino acid via an amide bond. While the specific biosynthetic pathway for this compound has not been extensively detailed in the available research, the general mechanisms for the biosynthesis of NAAs provide a framework for understanding its formation in biological contexts.
The biosynthesis of N-acyl amino acids is a subject of ongoing research, and the exact enzymatic pathways are not fully elucidated for all members of this class. However, it is generally understood that their formation involves the condensation of a fatty acid, or its activated form (like an acyl-CoA), with a free amino acid. This reaction is catalyzed by specific enzymes.
Several enzymes have been implicated in the biosynthesis of various N-acyl amino acids. For instance, in some cases, the formation of the amide bond is catalyzed by enzymes that can also participate in other metabolic pathways. The diversity of fatty acids and amino acids found in different N-acyl amino acids suggests that there may be a range of enzymes with varying substrate specificities responsible for their synthesis.
Supramolecular Self Assembly of N Dodecanoyl Alanine Systems
Fundamental Self-Assembly Principles and Driving Forces
The self-assembly of N-dodecanoyl-alanine is primarily driven by the interplay of hydrophobic interactions, hydrogen bonding, and contributions from electrostatic and Van der Waals forces. These forces dictate how individual molecules arrange themselves in solution to form larger, organized structures.
A key driving force behind the self-assembly of this compound in aqueous environments is the hydrophobic effect, stemming from its long dodecanoyl alkyl chain muni.czacs.org. This nonpolar chain has a low affinity for water molecules and thus tends to minimize its contact with the polar solvent. This phenomenon leads the hydrophobic tails to aggregate together, sequestering them from the aqueous phase, which is a fundamental principle observed in the folding of proteins and the behavior of surfactants muni.czacs.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. The hydrophobic interactions are crucial for initiating the assembly process and organizing the molecules into more ordered structures.
This compound possesses both an amide linkage (-CO-NH-) and a carboxylic acid group (-COOH), which are capable of forming robust intermolecular hydrogen bonds nih.govmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.govsemanticscholar.orgnih.govuniroma1.itpreprints.orgchem-soc.si. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the carboxylic acid group can donate a proton (O-H) and accept hydrogen bonds via its oxygen atoms. These interactions are critical for stabilizing the self-assembled structures, contributing to the formation of ordered supramolecular architectures such as fibers and networks observed in gelation processes nih.govmdpi.comresearchgate.netresearchgate.netmdpi.comnih.govsemanticscholar.orgnih.govuniroma1.itpreprints.orgchem-soc.si. Crystal structure analyses of related N-dodecanoyl-L-amino acids indicate that the carboxylic O-H and amide N-H groups significantly influence the crystal net energetics through coulombic contributions mdpi.com.
In addition to hydrophobic interactions and hydrogen bonding, Van der Waals forces, particularly London dispersion forces, play a role in the assembly of this compound. These forces are significant for the long dodecanoyl chain, contributing to the cohesive interactions between the aliphatic tails of adjacent molecules mdpi.commdpi.comresearchgate.netnih.govuniroma1.itchem-soc.si. Electrostatic interactions can also become relevant, especially if the carboxylic acid group undergoes deprotonation to form a carboxylate anion at higher pH values, or in systems where charged species are present mdpi.comresearchgate.netmdpi.comnih.govcore.ac.uksciopen.com. The contribution of coulombic interactions arising from the O-H and N-H groups has been highlighted in the crystal structures of related compounds mdpi.com.
Formation of Hierarchical Aggregated Architectures
The interplay of the aforementioned driving forces leads to the formation of various supramolecular aggregates with distinct morphologies.
As an amphiphilic molecule, this compound is expected to exhibit aggregation behavior in aqueous solutions, typically forming micelles above a critical micelle concentration (CMC). In a micellar structure, the hydrophobic dodecanoyl tails are oriented towards the interior of the aggregate, away from the water, while the hydrophilic alanine (B10760859) headgroups form the exterior surface, interacting with the solvent. While specific CMC values for this compound are not explicitly detailed in the provided snippets, studies on related L-alanine alkyl esters (with alkyl chain lengths from 9 to 18 carbons) report CMCs in the range of 0.1 to 10 mM researchgate.net. The aggregation number, representing the number of molecules within a micelle, is another important characteristic, though specific data for this compound is not available. Related compounds like N-lauroyl-L-alanine-CONH2 have demonstrated minimum gelation concentrations (MGCs) of ≤ 2.5% w/v in decane (B31447) and for aqueous oil uptake, with their gels exhibiting thermal stability around 30 °C nih.gov.
Amphiphilic molecules with suitable structural characteristics can self-assemble into bilayer structures, which can then close to form vesicles or liposomes. For instance, N-dodecanoyl-L-serine monohydrate has been observed to form multilamellar assemblies comprising bilayers in its crystal structure, stabilized by hydrogen bonds and Van der Waals forces researchgate.net. Although direct experimental evidence for vesicle formation by this compound in solution is not extensively detailed in the provided search results, its amphiphilic nature and potential for bilayer formation suggest that it could assemble into such structures, as observed with other amino acid derivatives mdpi.comresearchgate.net.
Compound List
this compound
N-Dodecanoyl-L-serine
N-lauroyl-L-alanine-CONH2
L-alanine alkyl esters
Lamellar Self-Assemblies and Bilayer Structures
This compound derivatives, including related compounds, have been observed to form lamellar self-assemblies, particularly in crystalline states and as components of more complex structures mdpi.comresearchgate.net. In aqueous environments, these amphiphiles can organize into bilayer membranes, which may further assemble into vesicles, including small unilamellar and large multilamellar structures nih.govresearchgate.net. The formation of these bilayer structures is significantly influenced by intermolecular hydrogen bonding, particularly between the amide and carboxylic acid groups, which enhances the interaction between the hydrophobic alkyl chains nih.gov. For instance, related N-acyl amino acids have shown the formation of unilamellar vesicles and bilayer membranes, attributed to amide hydrogen bonding iitkgp.ac.in. The presence of chirality in the amino acid residue can also influence the assembly, contributing to phenomena like the "chiral bilayer effect" acs.org. In some cases, such as with N-dodecanoyl-L-serine, the racemate can form planar platelets, while chiral enantiomers may form twisted ribbons acs.org. Studies on potassium N-dodecanoyl-alaninate have identified lamellar (Lα) liquid crystalline phases in water-decanol systems, indicating the formation of ordered bilayer structures researchgate.net.
Fibrillary Networks and Gelation Mechanisms (Self-Assembled Fibrillary Networks, SAFiN)
A prominent mode of self-assembly for this compound and its analogues is the formation of Self-Assembled Fibrillary Networks (SAFINs), which are responsible for gelation in various solvents mdpi.comacs.orgbenchchem.comresearchgate.netacs.org. This process involves the aggregation of molecules into one-dimensional (1D) structures, such as fibers, which then entangle or cross-link to form a three-dimensional (3D) network that immobilizes solvent molecules acs.orgresearchgate.netwiley-vch.de. The driving forces for SAFiN formation are primarily non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions mdpi.comresearchgate.netresearchgate.net. Hydrogen bonding, especially between amide groups, is often identified as a critical factor enabling gelation acs.orgresearchgate.net. The ability to form gels in both polar (hydrogels) and non-polar (organogels) solvents highlights the versatility of these amphiphiles mdpi.comuniroma1.it. The introduction of specific functional groups, such as a primary amide in N-lauroyl-L-alanine-CONH2, has been shown to promote SAFiN formation in water, leading to enhanced gel properties researchgate.net. N-lauroyl-L-alanine itself has demonstrated the capacity to gel oil phases selectively acs.org.
Higher-Order Nanostructure Formation (e.g., Nanotubes, Nanoribbons)
Beyond simple fibers and bilayers, this compound and related amphiphiles can self-assemble into a variety of higher-order nanostructures, including nanotubes and nanoribbons uniroma1.itresearchgate.netmdpi.comsioc-journal.cn. These structures often arise from the further organization of primary fibrous assemblies, such as the rolling up of nanosheets or nanoribbons formed from initial fiber aggregation researchgate.net. For example, N-dodecanoyl-β-alanine has been observed to form cylindrical fibers, which can be considered a precursor to tubular structures researchgate.netjpn.org. Related compounds like N-hexadecanoyl-L-alanine can form vesicles and tubules nih.gov. The formation of these complex architectures is often influenced by factors such as the molecule's chirality and the specific solvent environment acs.orgmdpi.com. Studies on similar amino acid derivatives have shown that tubules and rod-like structures can result from the "up-scrolling" of flat lamellar structures mdpi.com.
Influence of Environmental Modulators on Supramolecular Assembly
The precise nature and stability of the self-assembled structures are profoundly influenced by external environmental factors.
Solvent Polarity and Dielectric Constant Effects
Solvent polarity plays a crucial role in dictating the hierarchical assembly pathways and the resulting nanostructures frontiersin.org. Changes in solvent polarity can lead to transitions between different morphologies, such as fibers in less polar environments (e.g., THF/hexane) and vesicles in more polar ones (e.g., THF/water) frontiersin.orgnih.gov. The dielectric constant of the solvent is particularly important; for instance, a high dielectric constant of bulk water is necessary to stabilize the high surface energy of edges in thin helical ribbons acs.org. Conversely, trace amounts of water in less polar solvents may not significantly order the headgroup arrangement acs.org. The ability to tune nanostructures by adjusting solvent polarity and composition is a key strategy in controlling self-assembly frontiersin.orgnih.gov.
Temperature-Dependent Aggregation Behavior
Temperature is another critical parameter that influences the aggregation behavior and the stability of self-assembled structures mdpi.comiitkgp.ac.inmdpi.com. For gels, temperature-dependent rheological studies typically show a decrease in viscoelastic properties (G' and G'') as temperature increases, indicating a transition from a solid-like to a liquid-like state at a specific phase transition temperature mdpi.com. The melting temperatures of self-assembled structures can also be indicative of the strength of intermolecular interactions iitkgp.ac.in. For instance, related N-acyl amino acids exhibit distinct melting points, reflecting differences in their solid-state interactions researchgate.netiitkgp.ac.in.
pH-Mediated Structural Transitions
In acidic conditions (low pH), the carboxylic acid group of alanine remains protonated (neutral), while the amino group may also be protonated, carrying a positive charge. As the pH increases towards neutral and then alkaline conditions, the carboxylic acid group deprotonates, becoming negatively charged, and the amino group may deprotonate to become neutral. These changes in charge distribution and hydration can lead to distinct structural transformations. For instance, in related systems, a decrease in pH can lead to protonation of amphiphilic molecules, potentially promoting the formation of more ordered structures like fibers due to altered electrostatic interactions or hydrogen bonding researchgate.netsci-hub.st. Conversely, in systems with pH-sensitive residues like histidine, protonation at acidic pH can cause electrostatic repulsion, leading to disassembly or morphological changes acs.orgnih.gov.
Studies on N-tetradecanoyl-alanine (TD-AlaA), a close analog, have shown that at pH values above 6.1, the molecule forms small spherical micelle-like assemblies exhibiting a weak negative circular dichroism (CD) signal. This behavior is attributed to coulombic repulsive interactions, which prevent the formation of larger micelles researchgate.net. At lower pH values, the degree of protonation changes, potentially altering these repulsive forces and influencing the assembly. Other amphiphilic molecules derived from amino acids also demonstrate pH-triggered assembly, forming varied structures such as interwoven fibers, ladder-type networks, and fractal nanostructures depending on the specific pH value rsc.org. Furthermore, L-alanine alkyl esters, which share similarities with this compound, exhibit sharp gel-to-liquid crystalline phase transitions at different pH values (e.g., pH 5.0 and 10.0), indicating a strong dependence of their phase behavior on the medium's acidity researchgate.net.
Table 1: pH-Mediated Structural Transitions in Related Amphiphilic Amino Acid Systems
| pH Range | Observed Morphology/Assembly | Key Interactions/Factors | Relevant Compound Class (or this compound analog) | Source(s) |
| pH > 6.1 | Small spherical micelle-like assemblies, weak negative CD signal | Coulombic repulsion (deprotonated carboxylate) | N-tetradecanoyl-alanine (TD-AlaA) | researchgate.net |
| pH < 6.1 | Not explicitly detailed, but likely different from pH > 6.1 | Altered protonation state, potentially reduced repulsion | N-tetradecanoyl-alanine (TD-AlaA) | researchgate.net |
| pH ~ 2.5 | Bundles of long thin fibers | Protonation of amphiphile headgroup | N-acyl-L-amino acids | sci-hub.st |
| pH 6.0 - 6.5 | Disassembly of nanofibers/micelles | Protonation of histidine residues (in related PAs) | Peptide Amphiphiles (PAs) with histidine | acs.orgnih.gov |
| pH ~ 7.5 | Nanofibers | β-sheet formation (in related PAs) | Peptide Amphiphiles (PAs) with histidine | acs.orgnih.gov |
| pH ~ 4.5 | Interwoven fibers | pH-triggered assembly | Naphthalenediimide amphiphile | rsc.org |
| pH ~ 7.0 | Ladder-type network | pH-triggered assembly | Naphthalenediimide amphiphile | rsc.org |
| pH ~ 9.5 | Fractal nanostructures | pH-triggered assembly | Naphthalenediimide amphiphile | rsc.org |
| pH 5.0, 10.0 | Gel-to-liquid crystalline phase transitions | pH-dependent protonation state | L-alanine alkyl esters | researchgate.net |
| pH ~ 5.5 | Specific secondary structures/morphologies | Electrostatic repulsion | Octapeptide (PEP-1) | beilstein-journals.org |
| pH ~ 13.0 | Different secondary structures/morphologies | Electrostatic repulsion | Octapeptide (PEP-1) | beilstein-journals.org |
Chiral Influence on Supramolecular Organization
The chirality of the amino acid headgroup in this compound plays a pivotal role in directing the supramolecular organization. Chirality at the molecular level can be effectively translated into supramolecular chirality, leading to the formation of helical structures, specific packing arrangements, and enantioselective recognition phenomena csic.esresearchgate.netnih.govacs.orgrsc.orgfrontiersin.org. The L-alanine enantiomer, for instance, can induce specific helical twists or handedness in the self-assembled structures, which is absent or different in racemic (DL) mixtures or D-enantiomers frontiersin.orgacs.orgnih.gov.
Research on related compounds, such as N-dodecanoyl-serine, demonstrates that while both L- and D-enantiomers form twisted ribbons in water, they exhibit opposite twisting directions, indicating a direct transmission of chirality. In contrast, the racemic mixture of N-dodecanoyl-serine yields planar platelets, suggesting that the lack of a defined chiral bias leads to a different assembly pathway acs.org. Similarly, studies on N-acyl-L-alanine derivatives have shown that pure enantiomers self-assemble into ordered structures like nanofibers, whereas racemic mixtures can form distinct crystalline or aggregated structures, highlighting the impact of chiral purity on the final morphology nih.govmdpi.com.
The chiral nature of the amino acid headgroup can also influence the cooperative self-assembly with other components, such as nanoparticles. For example, the cooperative self-assembly of chiral amphiphiles like N-dodecanoyl-L-serine with Fe3O4 nanoparticles in toluene (B28343) has been shown to produce magnetic nanotubes, which can be further transformed into chiral magnetic nanostructures like helical coils upon calcination rsc.org. Furthermore, the presence of chiral building blocks in mixtures with achiral ones can lead to complex cooperative phenomena, including nonlinear composition dependencies in enantioselectivity researchgate.net. The handedness of self-assembled structures is often dictated by the chirality of the terminal amino acid residues, influencing not only the morphology but also potentially the functional properties, such as biological interactions frontiersin.orgacs.org.
Table 2: Chiral Influence on Supramolecular Organization in this compound and Related Systems
| Chirality of Monomer | Solvent/Conditions | Observed Morphology/Assembly | Key Chiral Effect | Relevant Compound Class (or this compound analog) | Source(s) |
| L-enantiomer | Water | Twisted ribbons | Chirality of monomer induces specific twist direction | N-dodecanoyl-serine | acs.org |
| D-enantiomer | Water | Twisted ribbons (opposite twist direction to L-enantiomer) | Chirality of monomer induces specific twist direction | N-dodecanoyl-serine | acs.org |
| Racemic (DL) | Water | Planar platelets | Absence of chiral bias leads to planar structures | N-dodecanoyl-serine | acs.org |
| L-alanine | Aqueous | Nanofibers | Chirality of terminal residue dictates fiber formation | N-acyl-L-amino acids | nih.govmdpi.com |
| DL-alanine | Aqueous | Crystalline flake-like structures | Racemic mixture leads to different crystalline packing | N-acyl-DL-amino acids | nih.govmdpi.com |
| L-enantiomer | Toluene | Multilamellar vesicles, tubules | Chirality of monomer influences aggregate morphology | N-dodecanoyl-serine | acs.org |
| D-enantiomer | Toluene | Multilamellar vesicles, tubules | Chirality of monomer influences aggregate morphology | N-dodecanoyl-serine | acs.org |
| L-enantiomer | Various | Helical structures | Chirality of monomer induces helical organization | N-acyl-L-amino acids | nih.gov |
| D-enantiomer | Various | Helical structures (opposite handedness to L-enantiomer) | Chirality of monomer induces helical organization | N-acyl-D-amino acids | nih.gov |
| L-serine | Toluene + Fe3O4 NPs | Magnetic nanotubes, helical coils (after calcination) | Cooperative self-assembly of chiral amphiphile | N-dodecanoyl-L-serine | rsc.org |
| L-alanine | Aqueous | Small spherical micelle-like assemblies with weak negative CD | Chirality of monomer influences CD signal | N-dodecanoyl-L-alanine | researchgate.net |
Advanced Structural and Conformational Characterization
X-ray Diffraction Analysis of Crystalline Structures
X-ray diffraction is a fundamental technique for determining the precise three-dimensional arrangement of atoms within crystalline solids. For N-Dodecanoyl-alanine and its derivatives, X-ray diffraction provides insights into molecular packing, intermolecular interactions, and the formation of supramolecular synthons in the solid state.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction analysis has been employed to elucidate the crystalline structures of N-dodecanoyl-L-amino acid derivatives, including this compound mdpi.com. Obtaining single crystals of good quality is crucial for this technique, which typically involves recrystallization from suitable solvent mixtures, such as heptane/tBuOMe mdpi.com. The diffraction data collected from these crystals allows for the determination of unit cell dimensions, space group symmetry, bond lengths, bond angles, and dihedral angles, thereby revealing the conformation of the molecule in the crystalline lattice uhu-ciqso.es. For N-dodecanoyl-L-amino acid derivatives, studies have shown that these compounds can form lamellar self-assemblies in crystals mdpi.com. The analysis of these structures can provide a foundation for understanding their gelling properties, as solid-state supramolecular interactions can serve as indicators for desirable gelling behavior mdpi.com.
Spectroscopic and Scattering Techniques for Solution and Assembled States
Beyond the solid state, this compound's behavior in solution and its propensity to form self-assembled structures are investigated using various spectroscopic and scattering techniques. These methods probe molecular conformation, aggregate morphology, and size in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution alfa-chemistry.comchemrxiv.org. For this compound, NMR studies can provide detailed information about its conformation in solution, including the orientation of the dodecanoyl chain and the L-alanine headgroup. Techniques like 1D and 2D NMR (e.g., COSY, TOCSY, NOESY) allow for the assignment of proton and carbon resonances, revealing chemical environments and through-space proximities scispace.comresearchgate.netnobelprize.org. These data can be used to infer conformational preferences, such as the flexibility of the alkyl chain or potential intramolecular interactions within the molecule researchgate.netnobelprize.org. While specific NMR data for this compound's solution conformation is not detailed in the provided search results, related studies on amino acid derivatives highlight the importance of NMR in understanding molecular dynamics and conformational states in solution chemrxiv.orgscispace.comnih.govnih.gov. The amphiphilic nature of this compound suggests that its conformation in solution might be influenced by solvent polarity and concentration, potentially leading to micelle formation or other self-assembled structures cymitquimica.com.
Small-Angle Neutron Scattering (SANS) for Aggregate Morphology and Size
Small-Angle Neutron Scattering (SANS) is a versatile technique used to investigate the size, shape, and organization of structures in the nanometer to micrometer range iaea.orgepj-conferences.org. For amphiphilic molecules like this compound, SANS is instrumental in characterizing the morphology and size of self-assembled aggregates, such as micelles or vesicles, formed in solution csic.esresearchgate.netresearchgate.net. SANS data, analyzed through models like the Guinier or Porod regimes, can provide parameters such as the radius of gyration, shape, and aggregation number of these assemblies iaea.orgepj-conferences.org. Studies on related N-decanoyl-L-alanine oligomer potassium salts, for instance, utilized SANS to investigate micellar structures, revealing that the aggregation number and micelle shape were dependent on the oligomerization state and the specific amino acid residue researchgate.net. While direct SANS data for this compound aggregates is not explicitly detailed, the technique is well-established for characterizing such amphiphilic systems researchgate.netresearchgate.netresearchgate.net.
Cryo-Electron Microscopy (Cryo-EM) of Noncovalent Assemblies
Cryo-Electron Microscopy (Cryo-EM) offers high-resolution imaging of biological and supramolecular structures in a near-native, vitrified state, allowing for the visualization of noncovalent assemblies acs.orgnih.govelifesciences.orgscilifelab.se. For this compound, Cryo-EM can reveal the intricate details of its self-assembled structures, such as the morphology of micelles, fibers, or vesicles formed in solution. Studies on related N-dodecanoyl-L-serine have demonstrated the formation of multilamellar aggregates, tubules, and vesicles in both toluene (B28343) and water, with differences in aggregate length and twist depending on the solvent and enantiomeric form acs.org. The technique is crucial for understanding how molecules like this compound organize through noncovalent interactions, providing direct visual evidence of their supramolecular architecture acs.orgnih.gov.
Circular Dichroism for Chiral Organization
Circular Dichroism (CD) spectroscopy is a powerful technique utilized to probe the chiral environment and conformational preferences of optically active molecules, such as this compound, which possesses a chiral center derived from the L-alanine moiety. Studies on related N-acyl amino acid surfactants, including N-acyl alanine (B10760859) derivatives, have demonstrated the utility of CD in characterizing their self-assembly properties and the influence of chiral interactions on their organization researchgate.netuniurb.itnih.govresearchgate.net.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing molecular vibrations, offering insights into the structural integrity and conformational states of this compound. The presence of the amide linkage, characteristic of N-acyl amino acids, is readily identifiable through specific IR absorption bands. While direct IR spectral data for this compound were not detailed in the provided snippets, studies on similar N-acyl taurines (NATs) reveal characteristic peaks associated with the amide functional group, which are expected to be present in this compound due to the shared amide bond. These include:
| Functional Group | Characteristic IR Band (cm⁻¹) | Assignment |
| N-H stretching | 3330–3370 | Amide N-H stretch |
| C=O stretching | ~1640 | Amide C=O (Amide-I) |
| N-H deformation | 1530–1550 | Amide N-H bend (Amide-II) |
These bands provide evidence for the amide linkage and can be sensitive to changes in hydrogen bonding and molecular conformation. The KBr pellet method is a common approach for recording IR spectra of such solid compounds researchgate.netrsc.org.
Ultraviolet-Visible (UV-Vis) spectroscopy, while typically used for compounds with chromophores absorbing in the UV-Vis region, is also employed in the characterization of surfactants and their self-assembly processes researchgate.netacs.org. For this compound, UV-Vis spectroscopy can indirectly provide information about its aggregation behavior, such as changes in the microenvironment of the molecules as they form micelles or other supramolecular structures. While this compound itself may not exhibit strong intrinsic absorption in the UV-Vis range, its interactions with other molecules or changes in its aggregation state can lead to detectable spectral shifts or changes in turbidity, which can be monitored using UV-Vis spectrophotometry researchgate.netacs.org. The technique is thus valuable for understanding the physical chemistry of its solutions and the formation of ordered assemblies driven by hydrophobic and other non-covalent interactions.
Biochemical and Biophysical Research Investigations
Membrane Mimicry and Interaction Studies
N-Dodecanoyl-alanine, as an amphiphilic molecule combining a hydrophobic dodecanoyl tail with a hydrophilic alanine (B10760859) headgroup, serves as a valuable tool in the study of biological membranes and membrane proteins. Its structure allows it to interact with and integrate into lipid bilayers, mimicking the behavior of endogenous lipids and influencing membrane properties.
The study of membrane proteins is often challenging due to their hydrophobic nature, which requires a membrane-like environment to maintain their native structure and function. Molecular dynamics (MD) simulations have become a crucial tool for investigating these complex systems at an atomic level. researchgate.netuiuc.edu In this context, surfactant-like molecules such as this compound and its derivatives are utilized as components of membrane-mimetic systems. nih.gov
While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the literature, the principles of its use can be inferred from simulations of similar systems. MD simulations typically involve placing a protein within a hydrated lipid bilayer and observing the interactions over time using force fields like CHARMM or GROMACS. nih.govnih.govrsc.org Amphiphilic molecules like this compound can be incorporated into these simulated bilayers to study their effects on the stability and dynamics of embedded proteins. They can help solubilize and stabilize membrane proteins, creating a more native-like environment that is essential for accurate structural and functional predictions. d-nb.infonih.gov By observing how this compound interacts with both the lipid environment and the protein surface, researchers can gain insights into lipid-protein interactions, the formation of lipid annuli around proteins, and the modulation of protein conformational changes. researchgate.netd-nb.info
This compound and its derivatives have been identified as effective chemical permeation enhancers, particularly for transdermal drug delivery. nih.govresearchgate.net Their mechanism of action is primarily attributed to their ability to interact with and disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. nih.govresearchgate.net
By inserting their hydrophobic dodecanoyl tails into the intercellular lipid matrix of the skin, these molecules increase the fluidity of the lipid bilayers. This disruption of the ordered lipid packing creates more permeable pathways, facilitating the diffusion of drug molecules across the skin barrier. nih.govbohrium.com This process can involve both the intercellular route (around the corneocytes) and the transcellular route (through the corneocytes). nih.gov
Table 1: Enhancement Ratios of N-Dodecanoyl-L-amino Acid Methyl Esters on Hydrocortisone Permeation
| Amino Acid Derivative | Enhancement Ratio (Permeability Coefficient) | Enhancement Ratio (24h Receptor Concentration) | Enhancement Ratio (24h Skin Content) |
|---|---|---|---|
| Glycine (B1666218) | 2.2 | 2.8 | 3.8 |
| Alanine | 3.5 | 3.9 | 4.9 |
| Serine | 4.5 | 5.0 | 5.8 |
| Proline | 10.3 | 13.7 | 11.0 |
| Phenylalanine | 2.8 | 3.5 | 16.5 |
Data adapted from Fincher T.K., et al., Journal of Pharmaceutical Sciences, 1996. nih.gov Enhancement ratios are relative to a control without an enhancer.
Enzymatic Hydrolysis and Metabolism
As a derivative of an amino acid and a fatty acid, this compound is subject to metabolic processes that target its constituent parts, primarily involving the cleavage of the central amide bond.
The amide bond linking the dodecanoyl group and the alanine moiety is susceptible to enzymatic hydrolysis by proteases and amidases. The specificity of these enzymes is determined by the amino acid residues at and near the cleavage site. researchgate.netnih.gov For instance, general proteases like elastase are known to cleave peptide bonds at the carboxy side of small, neutral residues such as alanine.
More specifically, research has identified enzymes capable of hydrolyzing N-acyl-amino acids. A novel recombinant aminoacylase (B1246476) from Paraburkholderia monticola (PmAcy) has been shown to effectively catalyze the hydrolysis of N-lauroyl-L-alanine. This demonstrates the existence of specific enzymes that can process this type of N-acylated amino acid. Biochemical characterization revealed that this enzyme operates optimally under alkaline conditions.
Table 2: Biochemical Properties of PmAcy with N-Lauroyl-L-alanine as a Substrate
| Parameter | Value |
|---|---|
| Enzyme Source | Paraburkholderia monticola |
| Optimal pH for Hydrolysis | 12.0 |
| Specific Activity at Optimal pH | 278 U/mg |
| Reaction Temperature | 30 °C |
Data from a study on the biochemical characterization of the PmAcy enzyme.
This compound belongs to the broad class of N-acyl amino acids (NAAAs), which are recognized as endogenous signaling lipids structurally related to endocannabinoids. nih.govnih.govmedchemexpress.com The metabolism of these molecules is an integral part of a complex signaling system sometimes referred to as the "endocannabinoidome". nih.govresearchgate.net
The biosynthesis of NAAAs like this compound can occur through the direct condensation of a fatty acid (or its Coenzyme A derivative) with an amino acid. nih.govresearchgate.net For example, cytochrome c-dependent pathways have been described for the formation of N-arachidonoyl derivatives of serine and alanine from arachidonoyl-CoA and the respective amino acids. nih.gov Another enzyme, PM20D1, is a circulating peptidase that can catalyze both the synthesis and hydrolysis of various NAAAs. hmdb.ca
The primary route for the degradation of this compound is the hydrolytic cleavage of its amide bond, which releases dodecanoic acid (lauric acid) and alanine. This reaction is predominantly catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH). hmdb.canih.govnih.govresearchgate.net FAAH is an integral membrane enzyme known for hydrolyzing a wide range of bioactive fatty acid amides, including the endocannabinoid anandamide. nih.govnih.gov By breaking down this compound, FAAH terminates its signaling activity and releases the fatty acid and amino acid components back into their respective metabolic pools.
Table 3: Key Enzymes in the Metabolism of N-Acyl Amino Acids
| Process | Enzyme | Function |
|---|---|---|
| Biosynthesis | Cytochrome c-dependent pathway | Catalyzes condensation of Acyl-CoA and amino acid. nih.gov |
| Biosynthesis/Hydrolysis | PM20D1 | Bidirectional catalysis of N-acyl amino acid synthesis and hydrolysis. hmdb.ca |
| Degradation (Hydrolysis) | Fatty Acid Amide Hydrolase (FAAH) | Catalyzes the hydrolysis of N-acyl amides into a fatty acid and an amine. hmdb.canih.govresearchgate.net |
Interactions with Biological Macromolecules and Ligands
N-acyl amino acids, as a class, are recognized as signaling molecules that can interact with various biological macromolecules, including receptors and enzymes, to elicit cellular responses. hmdb.canih.gov While specific molecular targets for this compound are not yet fully elucidated, research on related compounds provides insight into its potential interactions.
Several N-acyl alanines have been reported to exhibit antiproliferative effects in vitro, suggesting they interact with pathways or macromolecules that regulate cell growth. nih.gov The broader family of NAAAs are known to interact with several G-protein coupled receptors (GPCRs). For instance, N-arachidonoyl glycine (another NAAA) binds to orphan receptors like GPR18, GPR55, and GPR92, but not to the canonical cannabinoid receptors CB1 or CB2. nih.gov Given the structural similarity, it is plausible that this compound may also interact with GPCRs or other receptor families, such as transient receptor potential (TRP) channels, which are known to bind various N-acyl amides. hmdb.ca The degradation enzyme FAAH is itself a key interacting macromolecule, and inhibition of FAAH can potentiate the signaling of its substrates. nih.govmdpi.com The specific binding partners and signaling pathways for this compound remain an active area for future investigation.
Protein-Peptide Interactions and Conformational Perturbations
This compound, as an N-acylated amino acid, possesses a structure conducive to interactions with proteins and peptides, driven by both its hydrophobic dodecanoyl tail and its polar alanine headgroup. The hydrophobic interactions involving the aliphatic side chains of amino acids like alanine are significant in stabilizing protein structure. nih.govfrontiersin.org The introduction of a long acyl chain, such as the dodecanoyl group, can substantially influence these interactions. The binding of such amphiphilic molecules to proteins is governed by a combination of ionic, hydrophobic, and van der Waals forces. nih.gov
The interaction is often cooperative, where the hydrophobic tail of the N-acyl amino acid can penetrate non-polar pockets of a protein, while the charged amino acid headgroup can form electrostatic bonds or hydrogen bonds with corresponding residues on the protein surface. nih.govnih.gov This binding can lead to conformational perturbations in the protein structure. Post-translational modifications, which can be mimicked by N-acylation, are known to regulate protein function by affecting steric hindrance, conformational changes, and charge neutralization. frontiersin.org Such changes can range from minor local rearrangements in active site loops to more significant shifts in protein domains. nih.govacs.org While specific studies detailing the conformational perturbations induced exclusively by this compound are not extensively documented, the principles of surfactant-protein interactions suggest that its binding could alter a protein's native fold, potentially impacting its biological activity. researchgate.net
Polymer-Surfactant Interactions in Aqueous Environments
The interaction between surfactants and polymers in aqueous solutions is a well-studied phenomenon critical to many industrial and pharmaceutical applications. wpmucdn.com this compound, specifically its anionic salt form Sodium N-lauroyl alaninate (B8444949), acts as an anionic surfactant. surfaceindustry.comnih.gov Its interaction with polymers in water is dictated by the nature of the polymer (non-ionic, anionic, or cationic) and the interplay of electrostatic and hydrophobic forces. wpmucdn.com
With non-ionic polymers, such as polyvinylpyrrolidone (B124986) (PVP) or poly(ethylene oxide) (PEO), the interaction is primarily driven by hydrophobic attraction between the surfactant's dodecanoyl tail and the polymer backbone. This leads to the formation of polymer-surfactant complexes at a concentration known as the critical aggregation concentration (CAC), which is typically lower than the surfactant's own critical micelle concentration (CMC). wpmucdn.comresearchgate.net
In the case of charged polymers (polyelectrolytes), electrostatic forces play a dominant role. taylorfrancis.com For a cationic polymer, the negatively charged carboxylate group of this compound would lead to strong electrostatic attraction, resulting in stoichiometric binding where one surfactant molecule binds to each charged site on the polymer, often leading to charge neutralization and precipitation of the complex. nih.gov Conversely, with an anionic polymer, electrostatic repulsion would generally prevent interaction, unless other conditions such as high ionic strength mediate the repulsion. wpmucdn.com The binding affinity in these systems is determined by both the hydrophobicity of the surfactant and the charge density of the polymer. nih.gov Studies on L-alanine in various surfactant solutions have demonstrated the complexity of these interactions, which involve contributions from ionic-hydrophilic, hydrophobic-hydrophilic, and hydrophobic-hydrophobic effects. acs.orgjocpr.com
Investigation of Biological Activities
Antioxidant Activity and Inhibition of Lipid Peroxidation
N-acyl amino acids have been investigated for a range of biological activities, including antioxidant potential. nih.gov The process of lipid peroxidation, a radical chain reaction involving the oxidative degradation of lipids, can lead to cellular damage and is implicated in various pathologies. mdpi.com This process generates reactive aldehydes, such as 4-hydroxynonenal (B163490) (HNE), which can form adducts with proteins and other biomolecules. mdpi.combiorxiv.org
Some studies suggest that the amino acid alanine itself may possess a direct antioxidant effect, capable of prolonging the resistance of low-density lipoproteins (LDL) to copper-induced oxidation. nih.gov In one study, alanine induced a consistent prolongation of the lag phase in LDL oxidation, suggesting it acts via a direct antioxidant mechanism. nih.gov Furthermore, research into structurally related N-acyl-1-amino-2-alcohols has demonstrated that these compounds can exhibit significant antioxidant activity and inhibit LDL oxidation. nih.gov The mechanism of inhibition involves suppressing the production of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. researchgate.net While direct quantitative data for this compound is limited, its structure, combining an amino acid with a lipid chain, suggests it may contribute to mitigating oxidative stress by interfering with the propagation of lipid peroxidation.
| Compound/Agent | Observed Effect on Oxidation | Key Finding |
|---|---|---|
| Alanine | Prolongation of LDL oxidation lag phase | Induced an average lag phase prolongation of 32 +/- 7 minutes, suggesting a direct anti-oxidant effect. nih.gov |
| Autologous HDL | Protection of LDL from oxidation | Variably prolonged lag phase by an average of 42 +/- 18 minutes, dependent on HDL's own resistance to oxidation. nih.gov |
| Select N-acyl-1-amino-2-alcohols | Inhibition of LDL-oxidation | Showed good activity in suppressing the formation of TBARS, comparable to marketed drugs. nih.gov |
Mechanistic Studies of Antimicrobial Activity in Model Systems
N-acyl amino acids are recognized for their antimicrobial properties, which are largely attributed to their interactions with microbial cell membranes. acs.orgresearchgate.net As anionic surfactants, they can disrupt the integrity and function of the lipid bilayer that forms the foundation of these membranes. researchgate.net Model systems, such as phospholipid bilayers and liposomes, are frequently used to investigate the precise mechanisms of these interactions.
A study investigating a close analogue, N-decanoyl-alanine (C10-alanine), provides significant insight into the likely mechanism of this compound. acs.org Using small-angle neutron scattering (SANS) and neutron reflectivity (NR), researchers observed the interaction of various N-decanoyl amino acids with model phospholipid bilayers. The study found that all tested surfactants, including C10-alanine, incorporated into liposomes and adsorbed onto lipid bilayers up to their critical micelle concentration (CMC). acs.org
Notably, C10-alanine demonstrated an exceptional ability to integrate into these model membranes without causing disruption or destabilization, even at concentrations as high as three to four times its CMC. This behavior was distinct from other N-decanoyl amino acids (like those based on leucine (B10760876) or glycine) which caused bilayer destabilization at concentrations between 1x and 2x their CMC. acs.org This suggests that the antimicrobial mechanism of this compound may not be based on simple lytic pore formation or membrane dissolution (like a detergent effect), but rather on a more subtle perturbation of the membrane's structure and function, potentially by altering membrane potential or disrupting essential membrane protein functions without causing outright cell lysis. acs.orgresearchgate.net
| N-Decanoyl Amino Acid Surfactant | Concentration for Bilayer Destabilization | Inferred Interaction Mechanism |
|---|---|---|
| C10-Alanine | > 3-4x CMC | Integrates into bilayer without disruption, suggesting a non-lytic mechanism. acs.org |
| C10-Serine | > 3-4x CMC | Integrates into bilayer without disruption, similar to C10-Alanine. acs.org |
| C10-Glycine | Between 1x and 2x CMC | Causes bilayer destabilization, suggesting a more disruptive interaction. acs.org |
| C10-Leucine | Between 1x and 2x CMC | Causes bilayer destabilization, suggesting a more disruptive interaction. acs.org |
| C10-Methionine | Between 1x and 2x CMC | Causes bilayer destabilization, suggesting a more disruptive interaction. acs.org |
| C10-Proline | Between 1x and 2x CMC | Causes bilayer destabilization, suggesting a more disruptive interaction. acs.org |
Advanced Analytical Methodologies for N Dodecanoyl Alanine Research
Chromatographic Separations for Enantiomers and Derivatives
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For N-Dodecanoyl-alanine, both achiral and chiral chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis of N-acyl amino acids. nih.govresearchgate.netnih.gov These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. sielc.com
Reverse-phase (RP) HPLC is a common method for analyzing compounds like this compound. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, N-dodecyl-β-alanine can be analyzed using a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com UPLC systems, which use smaller particle-sized columns (e.g., sub-2 µm), offer faster analysis times and higher resolution compared to traditional HPLC. sielc.com
The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides a robust and reliable method for the quantification of N-acyl amino acids in biological matrices like brain tissue and plasma. nih.govresearchgate.netnih.gov A typical method involves a liquid-liquid extraction to isolate the analytes followed by HPLC-MS/MS analysis. nih.gov
Table 1: Example HPLC-MS/MS Parameters for N-Acyl Alanine (B10760859) Analysis This table is a composite example based on methodologies for similar compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reverse-phase column | nih.gov |
| Mobile Phase | Gradient of acetonitrile and water with formic acid | nih.govsielc.com |
| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.netnih.gov |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | nih.gov |
The separation of enantiomers (chiral separation) is critical since different enantiomers of a molecule can have distinct biological activities. Direct enantioseparation of this compound can be achieved using HPLC with a Chiral Stationary Phase (CSP). sigmaaldrich.com CSPs create a chiral environment where the two enantiomers can interact differently, leading to different retention times. mdpi.com
Several types of CSPs are effective for the separation of N-blocked amino acids. sigmaaldrich.com Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are particularly useful. sigmaaldrich.comnih.gov The separation mechanism on these phases involves a combination of interactions, including ionic, hydrophobic, and hydrogen bonding. nih.govmst.edu The choice of mobile phase, its pH, and the column temperature can significantly affect the retention and enantioselectivity. nih.gov For example, in the separation of dansyl-amino acids on a norvancomycin-bonded CSP, increasing the buffer pH generally improved chiral resolution for most of the tested compounds. nih.gov
Polysaccharide-derived CSPs are another major class used for separating derivatized amino acids, such as N-FMOC protected amino acids, in reversed-phase mode. researchgate.netphenomenex.com
Table 2: Chiral Stationary Phases for Amino Acid Derivative Separation
| CSP Type | Chiral Selector Example | Applicable to | Reference |
|---|---|---|---|
| Macrocyclic Glycopeptide | Norvancomycin, Teicoplanin, Ristocetin A | N-derivatized amino acids, underivatized amino acids | nih.govmst.edu |
| Polysaccharide-based | Cellulose or Amylose derivatives | N-FMOC protected α-amino acids | researchgate.netphenomenex.com |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Various racemates | researchgate.net |
Electrophoretic Separations
Capillary electrophoresis (CE) represents a family of powerful separation techniques performed in narrow-bore capillaries. wikipedia.org It offers high separation efficiency, rapid analysis, and low consumption of samples and reagents, making it a valuable alternative to HPLC. mdpi.com
Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separates analytes based on their mass-to-charge ratio. nih.gov It is well-suited for the analysis of charged molecules, including amino acids and their derivatives. nih.gov In CZE, a capillary filled with a buffer solution is subjected to a high voltage, causing ions to migrate at different velocities toward the electrode of opposite charge. wikipedia.org The technique can be used to monitor chemical modifications that alter the charge of a molecule, such as deamidation. nih.gov
For the separation of neutral molecules or for enhancing the separation of charged ones, Micellar Electrokinetic Chromatography (MEKC) is employed. mdpi.com MEKC is a hybrid of electrophoresis and chromatography in which a surfactant is added to the buffer at a concentration above its critical micelle concentration (CMC). nih.gov This forms a pseudostationary phase of micelles. Analytes can partition between the aqueous buffer and the micelles based on factors like hydrophobicity, allowing for the separation of both neutral and charged species. nih.gov
For chiral separations, a chiral selector is incorporated into the system. This can be a chiral surfactant that forms the micelles themselves or a chiral additive to the buffer. nih.govsigmaaldrich.com Anionic polymeric surfactants, or "molecular micelles," such as poly (sodium N-undecanoyl-L-leucylvalinate), have proven to be versatile chiral selectors in MEKC. nih.gov These selectors can resolve a wide range of compounds by enabling differential interactions with the enantiomers. nih.gov
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for both the structural elucidation and quantification of this compound. nih.govnih.gov When coupled with a separation technique like LC or CE, it provides specificity and sensitivity that are often unmatched by other detectors. nih.govmdpi.com
For structural elucidation, high-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is used to gain further structural information. nih.gov In this process, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. youtube.com For N-acyl amino acids, fragmentation often occurs at the amide bond, providing information about both the fatty acid chain and the amino acid headgroup. researchgate.net
For quantification, LC-MS/MS is typically operated in selected reaction monitoring (SRM) mode. nih.gov This highly selective and sensitive technique involves monitoring a specific precursor ion-to-product ion transition, which minimizes interferences from the sample matrix. nih.govresearchgate.netnih.gov This approach allows for the reliable quantification of N-acyl amino acids even at very low concentrations in complex biological samples. nih.govmdpi.com
Interfacial Tension and Rheological Measurements for Mechanistic Adsorption Studies
The adsorption of this compound at interfaces, a key determinant of its functionality in various applications, is quantitatively investigated through advanced analytical methodologies such as interfacial tension and rheological measurements. These techniques provide critical insights into the molecular arrangement and interactions at surfaces and interfaces, which govern the macroscopic properties of systems containing this amino acid-based surfactant.
Detailed research into the surface activity of this compound (also referred to as N-lauroyl-L-alanine or C12-ALA in scientific literature) has been conducted to elucidate its adsorption behavior at the air-water interface. rsc.org Studies have successfully synthesized this compound and a series of other N-lauroyl-L-amino acid surfactants to systematically investigate the influence of the amino acid headgroup on their surface properties. rsc.org The investigation of these surfactants reveals that their adsorption behavior can be effectively described by theoretical models, which consider factors like the volume of the hydrophilic headgroup and its degree of ionization. researchgate.net
Experimental surface tension isotherm measurements for this compound have been performed using techniques such as the Wilhelmy plate method and bubble shape analysis. rsc.org These measurements quantify the reduction in surface tension as a function of the surfactant concentration in the bulk solution. The resulting data can be fitted with theoretical models to extract key parameters that describe the adsorption process. rsc.org
One such study presented the following parameters for this compound (C12-ALA) by fitting a theoretical model to experimental adsorption isotherm data at the air/water interface. rsc.org
| Parameter | Value | Description |
|---|---|---|
| Effective Area (Aeff) [nm²] | 0.257 | The effective area occupied by a single this compound molecule at the interface. |
| Radius of Gyration (Rghg) [nm] | 0.204 | A measure of the size of the hydrophilic headgroup. |
| Limiting Surface Concentration (Γn∞) [10-10 mol cm-2] | 8.002 | The maximum concentration of surfactant molecules that can be adsorbed per unit area of the interface. |
| Surface Activity Parameter (αn) [10-5 mol dm-3] | 4.2 ± 0.2 | A parameter related to the surfactant's efficiency in reducing surface tension. A lower value indicates higher surface activity. |
| Interaction Parameter (Hs) [kJ mol-1] | 14.3 ± 0.4 | Represents the lateral interactions between the adsorbed surfactant molecules. |
The data indicates that this compound is highly surface-active. rsc.org The surface activity of N-acyl amino acid surfactants is influenced by the hydrophobicity of the amino acid side group. rsc.org For instance, N-lauroyl-L-phenylalanine, with its more hydrophobic benzene (B151609) ring, exhibits higher surface activity compared to N-lauroyl-L-proline, which has a more hydrophilic pyrrolidine (B122466) loop. rsc.org The ability of the amide bond in N-acyl amino acids to participate in hydrogen bonding also plays a significant role in their interfacial behavior. rsc.orgacs.org
While detailed rheological data for this compound specifically is less commonly published, the general rheological properties of N-acyl amino acid surfactant solutions are studied to understand their flow behavior and structuring capabilities. researchgate.net These properties are crucial for formulations where viscosity and viscoelasticity are important. For example, the rheological behavior of organogels formed by related N-lauroyl-amino acid derivatives has been investigated, confirming their mechanical stability and viscoelastic nature through experiments. researchgate.net The study of dilational rheology on other N-acyl amino acid surfactants has shown that the structure of the fatty acyl chain significantly influences the properties of the adsorption film. rsc.org
The combination of interfacial tension and rheological measurements provides a comprehensive understanding of the mechanistic aspects of this compound adsorption, linking its molecular structure to its performance as a surfactant.
Applications in Advanced Materials Science and Biotechnology
Supramolecular Gels as Functional Materials
Supramolecular gels are three-dimensional networks formed by the self-assembly of low-molecular-weight gelators (LMWGs) driven by non-covalent interactions. N-Dodecanoyl-alanine and its derivatives are recognized as effective LMWGs capable of forming stable supramolecular gels in various solvents.
Design and Engineering of this compound based Organogels and Hydrogels
N-Dodecanoyl-L-alanine is a well-established low-molecular-weight organogelator (LMOG) that can form gels in both organic solvents (organogels) and aqueous environments (hydrogels) mdpi.comresearchgate.netuniroma1.itresearchgate.net. The gelation process is typically initiated by the self-assembly of the amphiphilic molecules into extended fibrillar networks, often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions mdpi.comacs.orgsemanticscholar.org. The presence of a small amount of water can be crucial for initiating or enhancing the gelation of this compound in organic solvents, mediating intermolecular hydrogen bonding and leading to the formation of supramolecular assemblies acs.org.
Studies have demonstrated that N-dodecanoyl-L-alanine can form transparent organogels in apolar solvents like toluene (B28343), while in polar solvents such as water, it forms opaque hydrogels mdpi.com. The gelation is concentration-dependent, and the resulting networks exhibit viscoelastic properties. The mechanical strength of these gels can be influenced by factors such as the addition of water, with increased mechanical strength observed upon water addition acs.org. Furthermore, N-lauroyl-L-alanine has been shown to gel hydrocarbons and commercial fuels like kerosene, petrol, and paraffin (B1166041) in biphasic oil-water systems rsc.org. The ability to tune gelation properties by modifying the amino acid residue or the fatty acid chain length highlights the versatility in designing this compound based gels for specific applications mdpi.comresearchgate.netuniroma1.it.
Table 1: Gelation Properties of N-Dodecanoyl-L-alanine
| Solvent Type | Specific Solvent | Gel Appearance | Conditions/Notes | Source |
| Apolar | Toluene | Transparent | Forms organogels; water can mediate gelation. | mdpi.comacs.org |
| Polar | Water | Opaque | Forms hydrogels. | mdpi.com |
| Hydrocarbons | Kerosene, Petrol, Paraffin | Varies | Gelled in biphasic oil-water systems. | rsc.org |
Use as Templates for Nanomaterial Fabrication
The self-assembled fibrillar networks (SAFiNs) formed by supramolecular gelators like N-dodecanoyl-L-alanine can serve as scaffolds or templates for the fabrication of nanostructured materials semanticscholar.orgresearchgate.net. These ordered, fibrous networks can guide the assembly or synthesis of inorganic nanoparticles, nanowires, or other nanostructures by providing a defined spatial arrangement and surface for nucleation and growth uqac.caresearchgate.net. While direct evidence of N-dodecanoyl-L-alanine specifically being used to template the synthesis of nanomaterials is limited in the provided literature, its gel network structure inherently possesses the characteristics of a template. The ability of these gels to immobilize solvent molecules within their three-dimensional structure can be leveraged to control the morphology and organization of embedded nanomaterials mdpi.comacs.org. For instance, hydrogels based on N-lauroyl-L-alanine have been explored for their potential to incorporate nanoparticles, suggesting their utility in creating composite nanomaterials mdpi.com.
Research into Drug Delivery System Components
The amphiphilic nature and self-assembly capabilities of N-dodecanoyl-L-alanine make it an attractive component for developing advanced drug delivery systems.
Design and Formation of this compound based Carriers
This compound and its derivatives are utilized in the design of various drug delivery carriers, primarily through the formation of supramolecular gels or by acting as excipients mdpi.comcymitquimica.comchembk.comontosight.ai. These compounds can form gels in pharmaceutical oils, making them suitable for creating injectable, in situ-forming implants for sustained drug delivery researchgate.netresearchgate.net. The this compound mono sodium salt, for example, can function as a drug carrier, enhancing the water solubility, stability, and bioavailability of active pharmaceutical ingredients chembk.com. The amphiphilic structure allows for the formation of structures like micelles or lipid bilayers, which are fundamental to many drug delivery platforms cymitquimica.com. The ester derivatives, such as N-lauroyl-L-alanine methyl ester, have shown particular promise for depot formulations due to their hysteretic gelling behavior and ability to retain the drug within the organic matrix researchgate.net.
Mechanistic Studies of Encapsulation and Release in Model Systems
N-Dodecanoyl-L-alanine based supramolecular gels have demonstrated the capacity to encapsulate various therapeutic agents mdpi.comresearchgate.net. The mechanisms by which drugs are released from these gels are multifaceted, often involving diffusion, erosion of the gel matrix, or swelling in response to the surrounding environment researchgate.netacs.org. Studies on N-lauroyl-L-alanine based hydrogels have indicated sustained release profiles for encapsulated substances, with less than 6% of dextran (B179266) released over 20 days from an oil-based organogel researchgate.net. Furthermore, research into reaction-coupled low-molecular-weight gelator systems has shown that controlling the self-assembly pathway and gel network properties, such as stiffness, can modulate the drug release rate acs.org. This suggests that the precise design of N-dodecanoyl-L-alanine based gelators can lead to tunable and controlled drug release kinetics, a critical aspect for effective therapeutic delivery.
Principles of Bio-Inspired Material Design
This compound exemplifies bio-inspired material design by leveraging fundamental principles observed in biological systems. As a derivative of a natural amino acid, it utilizes a biocompatible building block mdpi.comcymitquimica.comontosight.aimarknature.com. The molecule's amphiphilic character and its ability to self-assemble into ordered supramolecular structures, such as nanofibers and gels, mirror the self-organization processes prevalent in biological materials mdpi.comacs.orgsemanticscholar.orgresearchgate.net. These self-assemblies are driven by non-covalent interactions, a hallmark of biological molecular recognition and structural formation mdpi.comacs.orgsemanticscholar.orgresearchgate.net.
The development of materials inspired by nature aims to achieve enhanced properties like mechanical strength, toughness, and specific functionalities springernature.comresearchgate.netmdpi.com. By employing amino acid derivatives like N-dodecanoyl-L-alanine, researchers can create materials that mimic the hierarchical organization and self-assembly mechanisms found in biological systems. This approach facilitates the design of advanced functional materials for diverse applications, including those within the biomedical field, where biocompatibility and specific molecular interactions are paramount mdpi.comfrontiersin.org.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Table 1: Potential Applications of AI/ML in N-Dodecanoyl-alanine Research
| Application Area | AI/ML Technique | Predicted Outcome |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Prediction of solubility, critical micelle concentration, and biocompatibility of novel derivatives. |
| Formulation Optimization | Bayesian Optimization, Neural Networks | Identification of optimal concentrations and combinations of ingredients for enhanced product performance. |
| Biocatalysis | Digital Signal Processing, Fourier Transform | Modeling and prediction of enzyme enantioselectivity for the synthesis of specific stereoisomers. nih.gov |
| Interaction Modeling | Deep Learning | Simulation of the interaction between this compound and biological targets like proteins and cell membranes. biorxiv.org |
Exploration of Novel this compound Derivatives with Tunable Properties
The chemical structure of this compound offers numerous possibilities for modification to create derivatives with fine-tuned properties. Research into related N-acyl amino acids has shown that altering the length of the acyl chain or the nature of the amino acid headgroup can significantly impact their physicochemical characteristics. researchgate.net
One area of exploration is the synthesis of this compound esters. For example, a series of N-dodecanoyl-L-amino acid methyl esters have been evaluated for their dermal penetration enhancement properties. nih.gov These studies provide a foundation for designing this compound derivatives with controlled lipophilicity for applications in transdermal drug delivery.
The length of a spacer, such as an alanine (B10760859) chain, between functional groups can also influence the properties of a molecule. For instance, in peptides with two lysine (B10760008) groups separated by an alanine spacer, the pKa values of the lysine groups change with the length of the spacer, indicating a tunable electrostatic interaction. nih.gov This principle could be applied to this compound derivatives to control their charge characteristics and interaction with other molecules.
Moreover, the synthesis of N-protected β-amino-L-alanine derivatives has been demonstrated on a large scale, opening up avenues for creating a diverse library of this compound analogs with varying functional groups. researchgate.net These derivatives could be designed to exhibit specific self-assembly behaviors, leading to the formation of novel supramolecular structures such as hydrogels, micelles, or vesicles with applications in materials science and biomedicine.
Table 2: Examples of N-Acyl Amino Acid Derivatives and Their Modified Properties
| Derivative Class | Modification | Tunable Property | Potential Application |
| N-Dodecanoyl-L-amino acid methyl esters | Esterification of the carboxyl group | Increased lipophilicity | Dermal penetration enhancers nih.gov |
| Peptides with varying alanine spacer length | Insertion of alanine units | Altered pKa values and electrostatic interactions | pH-responsive materials nih.gov |
| N-protected β-amino-L-alanine derivatives | Modification of the amino acid backbone | Introduction of new functional groups | Building blocks for novel biomaterials researchgate.net |
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique amphiphilic nature of this compound, combining a hydrophobic dodecanoyl tail with a hydrophilic alanine headgroup, makes it an ideal candidate for cross-disciplinary research. Its ability to self-assemble and interact with biological systems provides a rich platform for innovation at the intersection of chemistry, biology, and materials science.
In the realm of biology , N-acyl amino acids are being investigated for their role in drug delivery systems. Their biocompatibility and ability to form stable micelles make them suitable as nanocarriers for poorly water-soluble drugs. dovepress.com The interaction of these molecules with cell membranes is a key area of study, with potential applications in enhancing drug uptake and overcoming biological barriers.
From a materials science perspective, the self-assembly of this compound and its derivatives is of significant interest. nih.gov These molecules can form a variety of nanostructures, and understanding the principles governing their assembly is crucial for designing novel "smart" materials. researchgate.net Such materials could have applications in areas like tissue engineering, where surface modification of biomaterials is critical for promoting cell adhesion and tissue regeneration. nih.govnumberanalytics.com The modification of implant surfaces with biocompatible molecules like this compound can improve their integration with the surrounding tissue and reduce the risk of rejection. researchgate.netmdpi.comnih.gov
The convergence of these fields is exemplified by the development of biomimetic surfaces. By mimicking the extracellular matrix, surfaces coated with this compound derivatives could promote specific cell adhesion and guide tissue formation. nih.gov This approach highlights the potential of using chemically designed molecules to control biological responses at the material interface.
Table 3: Cross-Disciplinary Research Areas for this compound
| Research Area | Key Concept | Application |
| Drug Delivery | Micellar encapsulation | Solubilization and targeted delivery of hydrophobic drugs. dovepress.com |
| Biomaterial Surface Modification | Covalent and non-covalent attachment | Enhancing biocompatibility and promoting cell adhesion on medical implants. nih.govnumberanalytics.com |
| Self-Assembling Materials | Supramolecular chemistry | Formation of hydrogels, vesicles, and other nanostructures for tissue engineering and controlled release. researchgate.net |
| Biomimetic Interfaces | Mimicking the extracellular matrix | Creating surfaces that actively guide cell behavior for regenerative medicine. nih.gov |
Q & A
Basic: What are the recommended analytical techniques for characterizing the purity and structural integrity of N-Dodecanoyl-alanine in synthetic chemistry research?
Methodological Answer:
To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the acylated alanine structure, focusing on peaks corresponding to the dodecanoyl chain (e.g., methylene protons at δ 1.2–1.4 ppm) and the α-carbon of alanine .
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection (λ ~210 nm for amide bonds). Calibrate against certified reference standards to validate retention times .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF can verify molecular weight and detect impurities. Cross-reference with databases like CAS Common Chemistry for spectral matching .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
Methodological Answer:
Discrepancies in bioactivity often arise from experimental variables. A systematic approach includes:
- Dose-Response Validation: Replicate studies using standardized concentrations (e.g., 1–100 μM) and control for solvent effects (e.g., DMSO vs. aqueous buffers) .
- Cell Line Authentication: Use STR profiling to confirm cell line identity, as cross-contamination can skew results. Compare outcomes across primary cells and immortalized lines .
- Data Normalization: Apply robust statistical methods (e.g., ANOVA with post-hoc tests) to account for batch effects. Public repositories like NIH guidelines recommend transparent reporting of raw data and normalization protocols .
Basic: What synthetic routes are most efficient for producing this compound with high enantiomeric purity?
Methodological Answer:
Two validated protocols are widely used:
- Schotten-Baumann Reaction: React L-alanine with dodecanoyl chloride in a biphasic system (water/CHCl), using NaOH to maintain pH 8–10. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) .
- Enzymatic Acylation: Lipase-mediated acylation (e.g., Candida antarctica lipase B) in non-polar solvents preserves chirality. Optimize temperature (30–40°C) and substrate molar ratios (1:1.2 alanine:acyl donor) .
Advanced: How should researchers design experiments to investigate the mechanism of this compound’s interaction with lipid bilayers in membrane permeability studies?
Methodological Answer:
A multi-modal approach is critical:
- Molecular Dynamics (MD) Simulations: Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using software like GROMACS. Track parameters like lateral diffusion coefficients and acyl chain order parameters .
- Fluorescence Anisotropy: Label this compound with BODIPY probes to quantify membrane fluidity changes in giant unilamellar vesicles (GUVs) .
- Calorimetry: Differential scanning calorimetry (DSC) can detect phase transitions in lipid bilayers post-treatment, correlating structural changes with permeability .
Basic: What precautions are essential for handling this compound in preclinical studies to ensure reproducibility?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the amide bond. Validate stability via periodic HPLC checks .
- Solubility Optimization: Use biocompatible solvents (e.g., PEG-400) for in vivo studies. Pre-test solubility at physiological pH (6.8–7.4) to avoid aggregation .
- Ethical Compliance: Follow NIH guidelines for animal studies, including randomization, blinding, and power analysis for sample size determination .
Advanced: How can contradictory results in the cytotoxicity profile of this compound between 2D and 3D cell culture models be systematically addressed?
Methodological Answer:
- Model Complexity: Use 3D spheroids or organoids to mimic in vivo microenvironments. Compare with 2D monolayers under identical nutrient and oxygen conditions .
- Metabolomic Profiling: Perform LC-MS-based metabolomics to identify differential metabolite uptake/secretion in 2D vs. 3D systems, which may modulate cytotoxicity .
- Microscopy: Time-lapse imaging (e.g., confocal microscopy) can track real-time cell death pathways (apoptosis vs. necrosis) in both models .
Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP Prediction: Use ChemAxon or ACD/Labs to estimate partition coefficients, critical for assessing membrane permeability .
- pKa Determination: Software like MarvinSuite calculates ionization states at physiological pH, informing solubility and bioavailability .
- Quantum Mechanics (QM): Gaussian or ORCA can model electron density maps for the amide bond, aiding in reactivity studies .
Advanced: How can researchers integrate multi-omics data to elucidate the role of this compound in microbial quorum-sensing pathways?
Methodological Answer:
- Transcriptomics: RNA-seq of treated microbial cultures (e.g., Pseudomonas aeruginosa) to identify differentially expressed genes (e.g., lasI/R systems) .
- Proteomics: SILAC-based mass spectrometry quantifies changes in signaling proteins (e.g., autoinducer synthases) .
- Network Analysis: Use STRING or Cytoscape to map protein interaction networks, highlighting hubs perturbed by this compound .
Basic: What are the best practices for reporting experimental data on this compound in compliance with academic journal standards?
Methodological Answer:
- Data Transparency: Include raw datasets (e.g., NMR FIDs, HPLC chromatograms) in supplementary materials. Follow FAIR principles for data sharing .
- Statistical Reporting: Use APA-style reporting (mean ± SEM, n ≥ 3) and specify statistical tests (e.g., t-tests for pairwise comparisons) .
- Ethical Disclosures: Declare conflicts of interest and funding sources, as per guidelines from journals like ACS Chemical Biology .
Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale pharmacological studies?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
- Quality-by-Design (QbD): Use factorial design (e.g., Box-Behnken) to optimize critical parameters (temperature, stoichiometry) and define a design space .
- Accelerated Stability Testing: Conduct stress tests (40°C/75% RH) to establish shelf-life and storage criteria for bulk batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
